tert-butyl N-{2-[(5-bromo-2-methoxyphenyl)methyl]-3-hydroxypropyl}carbamate
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Overview
Description
Tert-butyl N-{2-[(5-bromo-2-methoxyphenyl)methyl]-3-hydroxypropyl}carbamate is an organic compound with the CAS Number: 1690457-91-0 . It has a molecular weight of 374.27 . It is in the form of an oil .
Molecular Structure Analysis
The IUPAC name of this compound is tert-butyl (2- (5-bromo-2-methoxybenzyl)-3-hydroxypropyl)carbamate . The InChI code is 1S/C16H24BrNO4/c1-16 (2,3)22-15 (20)18-9-11 (10-19)7-12-8-13 (17)5-6-14 (12)21-4/h5-6,8,11,19H,7,9-10H2,1-4H3, (H,18,20) .Physical and Chemical Properties Analysis
This compound is an oil at room temperature . It has a molecular weight of 374.27 .Scientific Research Applications
Synthesis of Biologically Active Compounds
Tert-butyl N-{2-[(5-bromo-2-methoxyphenyl)methyl]-3-hydroxypropyl}carbamate and its derivatives play a crucial role as intermediates in the synthesis of biologically active compounds. For example, tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate is an important intermediate for omisertinib (AZD9291), a potent medication used in cancer treatment. The synthetic method for this compound was optimized to achieve a total yield of 81% through acylation, nucleophilic substitution, and reduction processes, underscoring its significance in medicinal chemistry research (Zhao et al., 2017).
Organic Synthesis Building Blocks
Furthermore, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been identified as the first class of N-(Boc) nitrone equivalents, showcasing their utility as building blocks in organic synthesis. These compounds can be prepared from aldehydes and tert-butyl N-hydroxycarbamate, acting as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines. This highlights their versatility in constructing complex organic molecules (Guinchard et al., 2005).
Chemical Transformations and Reactivity
The compound's reactivity has been explored in various chemical transformations, such as directed lithiation, which demonstrates its potential in synthesizing substituted products with high yields. Directed lithiation of N′-[2-(4-methoxyphenyl)ethyl]-N,N-dimethylurea and tert-butyl [2-(4-methoxyphenyl)ethyl]carbamate, followed by reactions with different electrophiles, showcases the compound's reactivity and utility in synthesizing a wide range of chemical entities (Smith et al., 2013).
Mechanism of Action
Target of Action
Similar compounds have been known to target specific enzymes or receptors in the body .
Mode of Action
It’s known that such compounds often interact with their targets by binding to active sites, thereby modulating their function .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, leading to downstream effects .
Pharmacokinetics
These properties greatly impact the bioavailability of the compound .
Result of Action
Similar compounds have been known to induce specific cellular responses .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of tert-butyl N-{2-[(5-bromo-2-methoxyphenyl)methyl]-3-hydroxypropyl}carbamate. These factors include temperature, pH, and the presence of other molecules .
Properties
IUPAC Name |
tert-butyl N-[2-[(5-bromo-2-methoxyphenyl)methyl]-3-hydroxypropyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BrNO4/c1-16(2,3)22-15(20)18-9-11(10-19)7-12-8-13(17)5-6-14(12)21-4/h5-6,8,11,19H,7,9-10H2,1-4H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPTOZSYNKPFQSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CC1=C(C=CC(=C1)Br)OC)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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